- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)
![4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure](https://ko.kuujia.com/scimg/cas/945978-64-3x500.png)
945978-64-3 structure
상품 이름:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
CAS 번호:945978-64-3
MF:C18H12ClF4N3O
메가와트:397.75399684906
CID:2620517
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 화학적 및 물리적 성질
이름 및 식별자
-
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
- 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine
-
- 인치: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)
- InChIKey: PQVUOKKRKFNGNS-UHFFFAOYSA-N
- 미소: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal DisordersJournal of Medicinal Chemistry, 2008, 51(13), 3684-3687,
합성회로 6
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
참조
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
합성회로 7
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
합성회로 9
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
참조
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
합성회로 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
참조
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric COOrganic Letters, 2020, 22(11), 4068-4072,
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 관련 문헌
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine) 관련 제품
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Hebei Ganmiao New material Technology Co., LTD
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HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
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PRIBOLAB PTE.LTD
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Changzhou Guanjia Chemical Co., Ltd
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Nanjing Jubai Biopharm
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